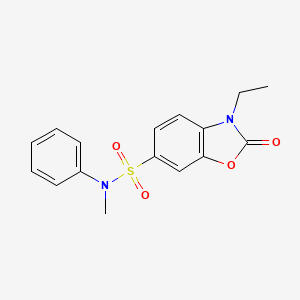![molecular formula C17H15N3O3 B7628810 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)
3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid, also known as IMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. IMPA is a small molecule inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in the de novo synthesis of guanine nucleotides. In
作用機序
3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid exerts its therapeutic effects by inhibiting the activity of IMPDH, which is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides. Guanine nucleotides are essential for DNA replication and cell division, and their synthesis is upregulated in cancer cells and activated immune cells. By inhibiting IMPDH, this compound blocks the synthesis of guanine nucleotides, which leads to cell cycle arrest and apoptosis in cancer cells and suppression of immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of immune cell activation. This compound has also been shown to have antiviral activity by inhibiting the replication of several viruses, including hepatitis C virus and dengue virus.
実験室実験の利点と制限
3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid has several advantages for lab experiments, including its small size, high potency, and specificity for IMPDH. However, this compound has some limitations, including its low solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid, including the development of more potent and selective IMPDH inhibitors, the exploration of combination therapies with other anticancer or immunosuppressive agents, and the investigation of the potential use of this compound as an antiviral agent. In addition, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound and to identify potential biomarkers for patient selection and monitoring.
合成法
The synthesis of 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid involves a multistep process, which was first described by researchers at Merck in 2006. The starting material for the synthesis is 2,6-dimethyl-4-chloropyridine-3-carboxylic acid, which is subjected to a series of reactions to yield the final product. The key step in the synthesis is the condensation of 2-imidazolylacetic acid with 4-methylbenzoyl chloride, which forms the core structure of this compound. The final product is obtained after purification and isolation steps.
科学的研究の応用
3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. This compound has been shown to inhibit the proliferation of cancer cells by blocking the de novo synthesis of guanine nucleotides, which are essential for DNA replication. This compound has also been shown to suppress the activation of T cells, which play a key role in autoimmune disorders. In addition, this compound has been shown to have antiviral activity against several viruses, including hepatitis C virus and dengue virus.
特性
IUPAC Name |
3-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-5-6-12(17(22)23)8-14(11)19-16(21)9-13-10-20-7-3-2-4-15(20)18-13/h2-8,10H,9H2,1H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXBEDWNHVNJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)CC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628731.png)


![2-[4-(2,4-Dimethylphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628752.png)
![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B7628760.png)
![2-[4-(2-Methoxyphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628766.png)



![Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone](/img/structure/B7628797.png)



![1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7628843.png)
